Product packaging for Surfagon(Cat. No.:CAS No. 52435-06-0)

Surfagon

Cat. No.: B1681789
CAS No.: 52435-06-0
M. Wt: 1167.3 g/mol
InChI Key: QLGKMLRGKPKGKI-QWQCQAQZSA-N
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Description

Contextualization as a Gonadotropin-Releasing Hormone (GnRH) Analogue

Surfagon is classified as a synthetic agonistic analogue of luteinizing hormone-releasing hormone (LH-RH), which is synonymous with GnRH. fishersci.comwikipedia.org GnRH is a crucial neurohormone that plays a central role in controlling mammalian reproductive physiology by regulating the release of gonadotropins (Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH)) from the pituitary gland. nih.govzhanggroup.org Synthetic analogues like this compound are designed to interact with the GnRH receptor, often with altered potency and duration of action compared to the native hormone. nih.gov Research involving this compound has explored its effects on gonadotropin secretion and reproductive processes in various animal models. fishersci.comwikipedia.org Studies have also investigated its influence on extra-pituitary tissues, such as the adrenal cortex in mice, where it induced morphological changes that persisted even after castration.

Historical Perspectives in Synthetic Gonadotropin-Releasing Hormone Agonist Development

The development of synthetic GnRH agonists followed the groundbreaking isolation and chemical characterization of native GnRH in 1971. nih.govzhanggroup.org This discovery spurred extensive drug discovery programs aimed at synthesizing analogues with potentially greater potency and modified pharmacological profiles. nih.gov Over the subsequent decades, a vast number of GnRH analogues, estimated to be over 2000, have been synthesized and evaluated. nih.gov The initial expectation was that more potent analogues would have significant pro-fertility effects, but continuous administration of these more potent agonists was paradoxically found to have anti-fertility effects due to the desensitization and downregulation of GnRH receptors in the pituitary gland after an initial surge in gonadotropin release. nih.govnih.gov This led to the development of GnRH agonists for applications requiring the suppression of gonadotropin and sex hormone release. This compound emerged from this historical context as a synthetic analogue developed to investigate and potentially utilize the effects of GnRH receptor activation. fishersci.comwikipedia.org

Structural Elucidation and Key Residues for Agonistic Activity

Native GnRH is a decapeptide (a peptide composed of ten amino acids). The biological activity of GnRH analogues is intimately linked to their chemical structure, a relationship explored through structure-activity relationship (SAR) studies. This compound is identified chemically as (Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH. wikipedia.org This name indicates specific modifications compared to the native GnRH peptide sequence. The "Des-Gly10" signifies the absence of the glycine (B1666218) residue at position 10. The "D-Ala6" indicates the substitution of the naturally occurring amino acid at position 6 with its D-isomer, D-alanine. The "Pro-NHEt9" suggests a modification at position 9, where the proline residue is followed by an N-ethylamide group, replacing the C-terminal glycinamide (B1583983) found in native GnRH.

Research into other synthetic GnRH analogues, such as leuprolide and buserelin, has demonstrated that modifications at positions 6 and 10 of the native GnRH structure are particularly important for enhancing stability, increasing receptor-binding affinity, and improving potency. nih.gov The presence of a D-amino acid at position 6, as seen with D-alanine in this compound, typically confers increased resistance to enzymatic degradation, contributing to a longer half-life and enhanced potency compared to native GnRH. The modification at the C-terminus, such as the ethylamide substitution in this compound, can also influence the analogue's biological activity and stability. The specific combination of these modifications in this compound contributes to its agonistic activity and its enhanced potency observed in academic studies, such as its significantly higher biological activity compared to native LH-RH in stimulating gonadotropin secretion and inducing ovulation in rats. fishersci.com

Detailed research findings on this compound's effects have been documented in various studies. For instance, a study evaluating the effectiveness of different GnRH analogues in the superovulation protocol of donor cows compared this compound (at a dose of 10 micrograms and 5 ml per animal) with Fertagil and Veterlin. While Veterlin resulted in the highest number of high-quality embryos, this compound also demonstrated activity in this context. The average number of high-quality embryos obtained per donor varied among the groups:

GnRH ProductNumber of Animals (n)DoseAverage Number of High-Quality Embryos per Donor
Fertagil312.5 ml7.5
Veterlin1322.5 ml8.7
This compound10110 mcg, 5 ml7.3

This data illustrates that while different GnRH analogues can have varying effectiveness in specific applications, this compound exhibits comparable activity to other commercially used analogues in certain reproductive protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C56H78N16O12 B1681789 Surfagon CAS No. 52435-06-0

Properties

CAS No.

52435-06-0

Molecular Formula

C56H78N16O12

Molecular Weight

1167.3 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C56H78N16O12/c1-5-60-54(83)45-13-9-21-72(45)55(84)39(12-8-20-61-56(57)58)66-50(79)40(22-30(2)3)67-47(76)31(4)64-49(78)41(23-32-14-16-35(74)17-15-32)68-53(82)44(28-73)71-51(80)42(24-33-26-62-37-11-7-6-10-36(33)37)69-52(81)43(25-34-27-59-29-63-34)70-48(77)38-18-19-46(75)65-38/h6-7,10-11,14-17,26-27,29-31,38-45,62,73-74H,5,8-9,12-13,18-25,28H2,1-4H3,(H,59,63)(H,60,83)(H,64,78)(H,65,75)(H,66,79)(H,67,76)(H,68,82)(H,69,81)(H,70,77)(H,71,80)(H4,57,58,61)/t31-,38+,39+,40+,41+,42+,43+,44+,45+/m1/s1

InChI Key

QLGKMLRGKPKGKI-QWQCQAQZSA-N

SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6

Isomeric SMILES

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

sequence

XHWSYALRP

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

6-Ala-9-N-Et-ProNH2-10-des-GlyNH2-LHRH
6-Ala-9-N-Et-ProNH2-LHRH
Ala(6)-des-Gly(10)-Pro(9)-ethylamide GnRH
Ala-Pro-NHET-LHRH
alanyl(6)-des-glycyl(10)-prolyl(9)-ethylamide GnRH
AY 25,205
AY 25205
AY-25,205
AY-25205
GnRH, Ala(6)-N-Et-ProNH2(9)-
GnRH, des-Gly(10)-D-Ala(6)-proethylamide(9)-
LHRH, Ala(6)-N-Et-ProNH2(9)-
LHRH, alanyl(6)-N-ethylprolinamide(9)-
surfagon
surfagon, (L-Ala-L-Pro)-isomer
Wy 18,481
Wy-18481

Origin of Product

United States

Molecular and Cellular Mechanisms of Action

Interaction with Pituitary Gonadotropic Cell Receptors

Surfagon functions by competitively binding to specific receptors located on the cells of the anterior pituitary gland. bio-conferences.orgcabidigitallibrary.org These receptors are the target of natural gonadotropin-releasing hormone. The binding of this compound to these receptors initiates a cascade of events that ultimately leads to the release of gonadotropins. sciengine.com This interaction is a key step in the pharmacological action of this compound, triggering the subsequent physiological responses related to reproductive function.

Intracellular Signaling Cascades Modulating Gonadotropin Secretion

Upon binding to the gonadotropin receptors on anterior pituitary cells, this compound, like other GnRH analogs, activates intracellular signaling pathways. Activation of gonadotropin receptors typically results in an increase in intracellular cyclic AMP (cAMP), a crucial second messenger molecule involved in cellular signaling. researchgate.net The regulation of intracellular signaling cascades by GnRH is well-established, and these pathways at the pituitary are modulated by GnRH and its analogs. nih.gov While specific detailed research findings on this compound's precise downstream signaling cascades were not extensively detailed, the general mechanism for gonadotropin receptor activation involves pathways that modulate the synthesis and release of gonadotropins.

Differential Secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH)

This compound stimulates the hypophysis gonadotropic function, leading to the release of both luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary. sciengine.combio-conferences.org Natural luliberin (GnRH) is the primary regulator controlling the release of these two crucial gonadotropins. nih.gov The release of LH and FSH from the pituitary gland is a temporally controlled process. researchgate.net In mammals, the activation of cognate G-protein coupled receptors by LH and FSH on gonadal somatic cells affects proteins involved in steroidogenesis, protein hormone synthesis, and gametogenesis. researchgate.net this compound's influence on the release of LH and FSH contributes to downstream reproductive events, such as ensuring ovulation, which implies an impact on the balance and timing of these hormone secretions. ssuv.uz

Enzymatic Degradation Pathways and Extended Biological Half-Life

Following its action, this compound undergoes enzymatic degradation. The half-life of this compound is reported to be the same as that of natural luliberin. bio-conferences.orgbio-conferences.org During this period, the peptide is broken down into its constituent amino acids, which are then excreted from the body. bio-conferences.orgbio-conferences.org This degradation pathway is a natural process for peptide hormones and their synthetic analogs, leading to the termination of their biological activity.

Preclinical Pharmacological and Biological Investigations

Reproductive System Modulation

Surfagon's primary application in preclinical studies centers on its ability to manipulate and improve reproductive processes, leveraging its role as a GnRH analog.

The synchronization and induction of estrus are critical management tools in livestock reproduction, aiming to improve breeding efficiency and facilitate the use of artificial insemination (AI) bdvets.orgactascientific.com. This compound has been investigated as a key component in various estrous synchronization protocols in mammalian livestock, particularly cattle nih.govbdvets.orgactascientific.comnih.gov.

Synchronization protocols often involve the strategic administration of GnRH analogs like this compound in combination with prostaglandins (B1171923) (PGF2α) nih.govbdvets.orgactascientific.com. These protocols are designed to control follicular wave dynamics, induce ovulation, or luteinize dominant follicles, thereby coordinating the timing of estrus and ovulation nih.gov. For instance, a protocol in cows utilized two injections of this compound administered 9 days apart, with an injection of Magestrofan (a PGF2α analog) on day 7 nih.gov. Such combined approaches with PGF2α and GnRH have been shown to alter patterns of follicular development and induce ovulation in both cyclic and non-cyclic females actascientific.com.

Studies have demonstrated that incorporating this compound into complex insemination stimulation schemes can effectively prevent infertility in cows, leading to reductions in the service period and insemination index cabidigitallibrary.org. The use of this compound in conjunction with the OVSYNCH protocol has been shown to increase fertility in cows researchgate.net. Furthermore, the combined application of phertadinum (PGF2α) and this compound has been reported to enhance cow fertility significantly, with one study indicating an increase up to 78.3% nih.govbdvets.org. Treating noncycling cows with a combination of progesterone (B1679170) and GnRH has also been found to increase the proportion of cycling animals and improve fertility outcomes following timed AI nih.gov.

Research findings highlight the efficacy of this compound-based protocols in improving reproductive timing and performance in livestock:

Study TypeSpeciesProtocol ComponentsObserved OutcomeCitation
Insemination Stimulation SchemeCowsThis compound (15μg) + other preparations before AIReduced service period and insemination index cabidigitallibrary.org
Estrus Synchronization (OVSYNCH protocol)CowsThis compound on day 5 after inseminationIncreased fertility researchgate.net
Estrus SynchronizationCowsPhertadinum (PGF2α) + this compoundIncreased fertility up to 78.3% nih.govbdvets.org
Estrus Synchronization (Timed AI Protocol)CowsTwo this compound injections (Day 0, Day 9) + PGF2α (Day 7)Used in synchronization protocols nih.gov
Estrus SynchronizationCowsProgesterone + GnRHIncreased cycling females and improved fertility to timed AI (noncycling cows) nih.gov

Ovarian dysfunctions, including hypofunction and the presence of follicular cysts, represent significant challenges to reproductive efficiency in high-producing dairy cows bio-conferences.orgresearchgate.netfrontiersin.org. This compound has been investigated and utilized as a therapeutic agent for these conditions bio-conferences.orgnih.gov.

As a luliberin acetate (B1210297) analog, this compound targets the anterior pituitary, promoting the maturation of ovarian follicles bio-conferences.orgresearchgate.net. Experimental studies involving the use of this compound, a synthetic LH-RH agonist analog, at low doses and for short durations, demonstrated its ability to restore normal ovulatory cycles in rats with anovulatory conditions and induce the luteinization of follicular cysts in both rats and cows, leading to a subsequent normalization of ovarian function nih.gov.

This compound has been specifically employed in treatment regimens for follicular cysts researchgate.net. For ovarian hypofunction, various therapeutic schemes have been developed, some incorporating this compound researchgate.net. Research indicates that a treatment scheme for ovarian hypofunction in cows that included this compound, along with ASD-2 and Tetravit, resulted in a high proportion of cows successfully becoming pregnant after the first insemination bio-conferences.org. While current GnRH-based treatments like the Ovsynch protocol are used for ovarian hypofunction, the observed estrus response can be low, underscoring the need for more effective strategies frontiersin.org.

Early embryonic mortality is a major factor contributing to reproductive loss in cattle, with a significant percentage of pregnancy failures occurring within the initial weeks post-insemination researchgate.netcyberleninka.ruresearchgate.net. This compound has been explored for its potential to enhance fertility rates and mitigate early embryonic death in female farm animals bio-conferences.org.

GnRH administration, including the use of its analogs like this compound, has been shown to have a positive impact on preventing early embryonic mortality in cattle nih.gov. A substantial proportion of bovine embryos fail to survive within the first three weeks of gestation, often linked to premature luteolysis and insufficient progesterone (P4) levels, a condition that can potentially be addressed by GnRH administration nih.gov.

Studies have investigated the effect of this compound administration at specific time points post-insemination on embryonic survival. When this compound was administered to cows on day 5 after insemination, a reduction in the frequency of embryonic death was observed researchgate.netcyberleninka.ru. One study reported a decrease in embryonic death by 1.7 times or 4.7% compared to control groups researchgate.netcyberleninka.ru. The combined administration of this compound on day 5 and Ainil on day 11 further promoted a reduction in embryonic death, decreasing it by 2.3 times or 6.4% researchgate.netcyberleninka.ru.

Hormonal induction is a common practice in artificial reproduction in aquaculture to control and synchronize gamete maturation and spawning, particularly in species where natural spawning is difficult in captivity or to achieve out-of-season production researchgate.netconnectjournals.com. Synthetic analogs of mammalian GnRH, including this compound, are utilized for this purpose fao.org.

In aquaculture, this compound and its related compound Vadilen are widely used, particularly in species like pike-perch (Sander lucioperca) bioflux.com.ro. These agents stimulate ovulation and spermiation by exerting a mild effect on the pituitary gland, thereby promoting the secretion of endogenous gonadotropins bioflux.com.ro.

Studies on pike-perch have demonstrated the effectiveness of this compound in inducing spawning. The use of this compound resulted in 100% of sexually mature individuals entering the active spawning phase and releasing sexual products within 18-24 hours bioflux.com.ro. The average weight of eggs produced using this compound was 7.4% of the female body weight, positioning it as the second most effective agent tested in one study, following Vadilen (7.8%) and outperforming pituitary extract treatment (6.9%) researchgate.netbioflux.com.ro. While effective in inducing spawning, research also suggests that this compound may influence the survival of spermatozoa in male pike-perch, as treated males exhibited the shortest duration of active translational movement of spermatozoa; however, further studies are needed to confirm this observation bioflux.com.ro. The application of hormonal treatments like this compound allows for the control of fish maturation, enabling spawning even outside the natural reproductive season researchgate.net. GnRH analogs play a crucial role in regulating the brain-hypothalamus-pituitary-gonadal axis in fish, which is essential for successful induced reproduction in captive environments connectjournals.com.

Enhancement of Fertility and Prevention of Early Embryonic Mortality

Neurobiological and Behavioral Pharmacodynamics

Beyond its well-established endocrine functions, research indicates that GnRH possesses "non-classical" neurotropic effects, including an influence on anxiety researchgate.net. Preclinical studies have investigated the effects of this compound on neurobiological and behavioral parameters, specifically focusing on anxiety-related behaviors in animal models.

Studies using adult male rats have explored the impact of this compound, a GnRH agonist, on anxious behavior researchgate.netnih.govmedchemexpress.cnresearchgate.netrcsi.science. These investigations commonly employ behavioral tests such as the open-field test and the elevated plus maze to assess anxiety levels researchgate.netnih.govmedchemexpress.cnresearchgate.netrcsi.science.

Research findings suggest that this compound can significantly increase anxiety in both gonadectomized and non-gonadectomized male rats in these behavioral paradigms researchgate.netnih.govmedchemexpress.cnrcsi.science. In the elevated plus maze, administration of this compound led to a decrease in the number of entries into the open arms in both groups of rats compared to control animals that received saline researchgate.net. Furthermore, the number of entries into closed arms was significantly reduced in non-gonadectomized rats treated with this compound when compared to the saline control group researchgate.net.

Previous research using different administration methods and models for assessing pain and pain-induced behavior has also indicated that this compound influences pain sensitivity and aggressive/defensive responses related to pain. These effects were observed to be dependent on the functional state of the hypothalamic-pituitary-gonadal (HPG) axis researchgate.net.

Modulation of Nociceptive Responses and Pain Sensitivity

Research specifically detailing the modulation of nociceptive responses and pain sensitivity by this compound was not identified in the conducted search. Studies in this area typically investigate a compound's interaction with pain pathways and sensory neurons responsible for detecting noxious stimuli. aurorascientific.comnih.govnih.govmdpi.comdovepress.com

Influence on Motivational and Migratory Behaviors in Aquatic Species

Investigations have examined the influence of this compound on the behavior of aquatic species, particularly juvenile rainbow trout (Oncorhynchus mykiss). Studies have shown that the administration of this compound can significantly modify their rheoreaction, which is the behavioral response to water current. researchgate.net Juvenile rainbow trout subjected to this compound demonstrated a preference for moving against the water current in both normal and migratory states, in contrast to control individuals who tended to move downstream. researchgate.net Furthermore, research suggests that this compound reduced the motivation of these fish for migration activity. researchgate.net These findings indicate that this compound can impact the physiological adaptation and migratory drive in certain aquatic species. researchgate.net

Explorations in Oncological Research

Explorations into the potential applications of this compound in oncological research, specifically regarding its direct in vitro antineoplastic activity or its influence on hormonal pathways regulating tumor growth, were not found in the conducted search.

In Vitro Antineoplastic Activity in Malignant Cell Lines

Specific research demonstrating the in vitro antineoplastic activity of this compound in malignant cell lines was not identified in the conducted search. In vitro studies in oncology typically involve assessing a compound's effect on the growth, proliferation, and viability of various cancer cell lines. nih.govresearchgate.netnih.govmdpi.comfrontiersin.org

Synthetic Chemistry and Structure Activity Relationship Sar Studies

Methodologies for Surfagon Synthesis and Analogue Derivatization

The synthesis of peptide analogues like this compound typically relies on established peptide synthesis techniques. Solid-phase peptide synthesis (SPPS) is a common methodology for the creation of such peptides researchgate.netresearchgate.net. SPPS involves the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble solid support researchgate.net. This method allows for the automated production of peptides researchgate.net.

While specific detailed synthetic routes for this compound were not extensively found, the general principles of peptide synthesis and analogue derivatization are well-documented. The synthesis of GnRH analogues often involves using amide resin as a solid phase carrier and Fmoc-protected amino acids as monomers google.com. Coupling agents are used to facilitate the formation of peptide bonds between the amino acids google.com. Derivatization of peptide analogues involves modifying the core structure by introducing new chemical groups to alter their properties wikipedia.org. This can include substitutions of amino acids at specific positions or modifications to the N- or C-termini nih.govoncohemakey.com. For instance, the introduction of D-amino acids at certain positions is a common strategy in GnRH analogue synthesis to enhance potency and resistance to enzymatic degradation oncohemakey.comscispace.com.

Structure-Activity Relationships Governing Receptor Affinity and Biological Potency

Structure-Activity Relationship (SAR) studies are fundamental to understanding how modifications to the chemical structure of a molecule influence its biological activity wikipedia.orgcollaborativedrug.com. In the context of GnRH agonists like this compound, SAR studies aim to elucidate the relationship between the peptide sequence and structure and their affinity for the GnRH receptor, as well as their resulting biological potency in stimulating or suppressing gonadotropin release oncohemakey.comscispace.com.

The native mammalian GnRH is a decapeptide (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂). Modifications to this sequence have led to the development of potent agonists and antagonists researchgate.net. Key positions for modifications that significantly impact receptor affinity and biological potency include positions 6 and 10 mdpi.comoncohemakey.com.

Substitution of the glycine (B1666218) residue at position 6 with a D-amino acid is a common modification that significantly enhances the potency of GnRH agonists oncohemakey.comscispace.com. This substitution can increase the propensity of the peptide to adopt a conformation favorable for receptor binding and also confers resistance to peptidases that cleave the Gly⁶-Leu⁷ bond oncohemakey.com. For example, substitution of D-naphthylalanine (D-Nal) at position 6 in certain GnRH isoforms has been shown to increase potency significantly compared to the native ligand nih.gov.

Modifications at the C-terminus (position 10) also play a crucial role. The native GnRH has a Gly-NH₂ at position 10. Modifications here, such as the ethylamide substitution present in this compound (Pro-NHEt⁹), can influence receptor binding and metabolic stability mdpi.comoncohemakey.com.

SAR studies often involve synthesizing a series of analogues with systematic variations in their amino acid sequence or structure and then evaluating their binding affinity to the GnRH receptor and their biological effects (e.g., LH and FSH release) nih.govscispace.com. High-affinity binding to the GnRH receptor is generally correlated with increased agonist potency oncohemakey.com. However, the relationship between structure, receptor binding, and biological outcome can be complex, involving factors like receptor activation, signal transduction pathways, and metabolic stability researchgate.netoncohemakey.com.

Data from SAR studies on GnRH analogues highlight the importance of specific amino acid residues and their stereochemistry at different positions for optimal receptor interaction and biological response scispace.com. For instance, studies on GnRH antagonists have shown that D-isomers of amino acids at the N-terminus can be favored for potency and affinity scispace.com.

Design Principles for Novel Gonadotropin-Releasing Hormone Agonists

The design of novel GnRH agonists is guided by the wealth of information obtained from SAR studies of existing analogues, including compounds like this compound. The primary goals in designing novel agonists often include increasing receptor affinity, enhancing biological potency, and improving metabolic stability researchgate.net.

Key design principles include:

Substitution at Position 6: Incorporating D-amino acids at position 6 is a well-established strategy to create potent agonists with increased resistance to enzymatic degradation oncohemakey.comscispace.com. The nature of the D-amino acid side chain can influence potency and other pharmacological properties nih.gov.

Modifications at the C-terminus: Alterations at position 10, such as the ethylamide modification, can impact receptor binding and peptide stability mdpi.comoncohemakey.com.

N-terminal Modifications: While D-amino acids at the N-terminus are often favored in antagonists, modifications in this region can also influence agonist activity and receptor interaction oncohemakey.comscispace.com.

Incorporation of Non-natural Amino Acids: The use of non-natural amino acids can introduce novel structural features that enhance receptor binding, stability, or other desired properties researchgate.net.

Conformational Constraints: Introducing structural constraints into the peptide backbone can help pre-organize the molecule into a conformation favorable for receptor binding, potentially leading to increased affinity and potency oncohemakey.com.

Improving Metabolic Stability: Modifications that reduce susceptibility to enzymatic cleavage, particularly by peptidases, are crucial for extending the half-life and duration of action of GnRH agonists researchgate.netoncohemakey.com.

Advanced Analytical and Computational Methodologies in Surfagon Research

Chromatographic and Spectrometric Characterization

Chromatographic and spectrometric methods are fundamental for the identification, quantification, and structural elucidation of Surfagon and its potential metabolites. These techniques provide detailed information about the compound's purity, presence in samples, and molecular characteristics.

High-Resolution Mass Spectrometry for Metabolite Identification and Quantification

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is a powerful tool for analyzing complex biological samples and identifying and quantifying compounds like this compound and its metabolites. This compound has been used as an internal standard for LC-MS analysis of leuprorelide acetate (B1210297), highlighting its utility in quantitative analytical methods. medchemexpress.commedchemexpress.com Predicted Collision Cross Section (CCS) values for various this compound adducts, such as [M+H]+, [M+Na]+, and [M-H]-, have been computed, which can aid in its identification and characterization using ion mobility-mass spectrometry techniques. uni.lu

Below is a table of predicted collision cross section values for this compound adducts:

Adductm/zPredicted CCS (Ų)
[M+H]+1167.6058327.4
[M+Na]+1189.5877322.2
[M-H]-1165.5912330.4
[M+NH4]+1184.6323327.7
[M+K]+1205.5617329.6
[M+H-H2O]+1149.5958298.6
[M+HCOO]-1211.5967325.8
[M+CH3COO]-1225.6124326.4
[M+Na-2H]-1187.5732351.4
[M]+1166.5980361.2
[M]-1166.5990361.2

m/z: mass to charge ratio of the adduct. Predicted Collision Cross Section (CCS) values (Ų) per adduct calculated using CCSbase. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Elucidation

While direct research findings on this compound using NMR spectroscopy for conformational and structural elucidation were not extensively detailed in the search results, NMR is a standard technique for determining the structure and conformation of organic molecules, particularly peptides like this compound. Studies on related peptide structures and the general application of high-resolution NMR imaging in biotechnology research highlight the relevance of this technique in understanding molecular details. dtic.mil NMR chemical shifts of impurities charts are also a resource in chemical analysis, suggesting the broader context of NMR in characterizing compounds like this compound. hodoodo.com

X-ray Crystallography of this compound-Receptor Complexes

No specific information regarding the X-ray crystallography of this compound-receptor complexes was found in the provided search results. However, X-ray diffraction experiments are mentioned in the context of studying other proteins and their interactions, indicating the general application of this technique for structural determination at the atomic level. researchgate.net Crystallization of proteins and peptides is a necessary step for X-ray crystallography, suggesting that if this compound's interaction with a receptor were to be studied using this method, crystallization of the complex would be required.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling techniques play a significant role in predicting the behavior, interactions, and properties of chemical compounds, including peptides like this compound.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to determine the electronic structure and predict the reactivity of molecules. nuczu.edu.uaresearchgate.net These calculations can provide insights into the molecular properties that govern a compound's behavior and interactions. While not specifically for this compound, conceptual DFT-based computational peptidology has been applied to study the properties of marine peptides, demonstrating the applicability of these methods to peptide structures. researchgate.net Computational studies, including those involving quantum mechanical calculations, are utilized to understand the structure, properties, and interactions of drugs. dtic.mil

Computational chemistry data for this compound (CID 5484741) is available, including parameters such as Topological Polar Surface Area (TPSA), LogP, number of hydrogen bond acceptors and donors, and the number of rotatable bonds. chemscene.com

Below is a table of computed properties for this compound:

PropertyValue
TPSA429.04
LogP (predicted)-2.25463
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Computed by ChemScene. chemscene.com

Synergistic Applications and Complex Pharmacological Regimens

Combined Hormonal Protocols for Reproductive Management

The use of Surfagon in conjunction with other hormonal agents is a well-established practice in veterinary reproductive management, notably in cattle. Combined protocols often involve the sequential administration of this compound and prostaglandin (B15479496) F2 alpha (PGF2α) or its synthetic analogues to synchronize the estrous cycle and improve fertility rates.

Further research highlights the benefits of using this compound within specific synchronization protocols, such as OVSYNCH. Administering this compound on day 5 after insemination within an OVSYNCH protocol has been shown to promote increased fertility in cows, particularly in those more than 91 days after calving. wikipedia.orgwikipedia.orgwikipedia.org In one study, this approach increased fertility by 5.8% compared to a control group in cows more than 91 days postpartum. wikipedia.orgwikipedia.orgwikipedia.org The combined use of this compound on day 5 and Ainil on day 11 after insemination demonstrated even greater improvements, increasing fertility by 7.5% in cows 50-90 days after calving and by 12.6% in cows more than 91 days after calving, compared to their respective control groups. wikipedia.orgwikipedia.orgwikipedia.org

These combined hormonal strategies not only influence conception rates but also impact embryonic survival. The use of this compound on day 5 after insemination has been associated with a decrease in the frequency of embryonic death. wikipedia.orgwikipedia.orgwikipedia.org Combined administration of this compound and Ainil further reduced embryonic death rates. wikipedia.orgwikipedia.orgwikipedia.org The mechanism is suggested to involve the creation of an additional corpus luteum following GnRH analog injection (this compound) and potentially the slowing down of luteolytic PGF2α release by the uterine mucosa when combined with certain compounds. wikipedia.org

Data from studies on combined hormonal protocols in cows illustrate the varying effectiveness based on the specific combination and timing.

Protocol Component 1Protocol Component 2Timing Relative to InseminationEffect on Fertility (%)Effect on Embryonic Death (%)Reference
This compound-Day 5Increase (5.8% in >91 days postpartum)Decrease (by 4.7%) wikipedia.orgwikipedia.orgwikipedia.org
This compoundAinilDay 5 (this compound), Day 11 (Ainil)Increase (7.5% in 50-90 days, 12.6% in >91 days)Decrease (by 6.4%) wikipedia.orgwikipedia.orgwikipedia.org
Phertadinum (PGF2α)This compound-Increase (up to 78.3%)Not specified guidetopharmacology.org
Dinolytic (PGF2α analog)Fertagyl (GnRH analog)-Increase (up to 80%)Not specified guidetopharmacology.org
This compoundMagestrofan-Increased synchronization riskNot specified guidetopharmacology.org

These findings underscore the synergistic potential of combining this compound with other hormones to optimize reproductive outcomes in livestock.

Interactions with Immunomodulators and Other Biologically Active Compounds

Research has also explored the interactions of this compound with immunomodulators and a range of other biologically active compounds, suggesting potential roles beyond direct reproductive endocrinology.

Studies involving intradermal tests in cattle have investigated the relationships between this compound and various substances, including oxytocin, estrophan (PGF2α analogue), bull semen extract, seminal plasma, CaCl2, Vitamin A, carotene, cortisol, and bovine skin lymphocytes and macrophage activity. mims.com These investigations aim to understand the complex interplay between hormonal status, immune responses, and other physiological factors. mims.com

Furthermore, this compound has been studied in the context of cancer treatment, specifically in combination with androgen receptor antagonists. Pronounced antiprostatic activity has been demonstrated with the combined administration of flutamide (B1673489), a nonsteroidal antiandrogen, and this compound (an LH-RH agonist) in rats. fishersci.ca This combination therapy is a common approach for prostate cancer treatment, where LH-RH agonists are used to suppress androgen production, and antiandrogens block the action of residual androgens at the receptor level. fishersci.ca The observed synergistic effect suggests a potential for enhanced therapeutic efficacy in androgen-dependent cancers through such multicomponent regimens involving GnRH agonists like this compound.

While the search results provide examples of this compound being studied alongside or in combination with various compounds, detailed mechanisms of interaction with many potential immunomodulators or other biologically active substances are not extensively described beyond the context of reproductive hormones and androgen antagonists. The mention of this compound in studies involving immune-related components like lymphocytes and macrophages mims.com indicates an area of investigation into broader biological interactions.

Assessment of Multicomponent Therapeutic Strategies

The assessment of multicomponent therapeutic strategies involving this compound relies on evaluating key physiological and clinical endpoints relevant to the specific application. In the context of reproductive management, assessment primarily focuses on parameters such as estrous synchronization rates, conception rates, pregnancy rates, and embryonic survival rates. guidetopharmacology.orgwikipedia.orgwikipedia.orgwikipedia.org

Detailed research findings, as presented in Section 6.1, demonstrate how different combinations and timings of this compound administration with PGF2α analogues and other compounds are assessed based on their impact on fertility and embryonic death in cows. wikipedia.orgwikipedia.orgwikipedia.org Statistical analysis is employed to determine the significance of the observed differences between treatment groups and control groups. wikipedia.orgwikipedia.orgwikipedia.org

In the context of prostate cancer, the assessment of combined this compound and flutamide therapy involves evaluating the antiprostatic activity, which can include measuring effects on tumor growth or other relevant markers in experimental models. fishersci.ca

Future Perspectives and Translational Research Pathways

Identification of Undiscovered Physiological Roles

Beyond its known effects on stimulating gonadotropin secretion, future research aims to uncover additional physiological roles of Surfagon. Studies have indicated that this compound may influence physiological adaptation in fish, suggesting potential roles beyond direct reproductive stimulation researchgate.net. Research into the effects of GnRH analogues, including this compound, on areas like behavior and adaptation could reveal novel applications researchgate.netresearchgate.net. For instance, studies on rainbow trout showed that this compound enhanced physiological adaptation to experimental conditions and reduced their motivation for migration activity researchgate.net. Further investigation using advanced techniques could help elucidate the complete spectrum of this compound's interactions within biological systems nih.gov.

Development of Advanced Biopharmaceutical Formulations

The development of advanced biopharmaceutical formulations for this compound is a key area for future translational research. This includes exploring novel delivery systems that could optimize its efficacy and duration of action. While current applications involve injections eu-jr.euresearchgate.netbioflux.com.ro, future research may focus on developing sustained-release formulations or alternative administration routes to improve convenience and effectiveness in various species jl-pharms.com. Research into biomaterials and drug delivery technologies could lead to innovative this compound formulations with tailored release profiles, potentially reducing the frequency of administration and improving outcomes in reproductive management medchemexpress.com.

Omics-Based Approaches in this compound Responsiveness: Proteomics and Metabolomics

Utilizing omics-based approaches, specifically proteomics and metabolomics, is a promising pathway to understand the intricate biological responses to this compound. These technologies can provide a comprehensive view of protein expression patterns and metabolic changes induced by this compound administration frontiersin.orgresearchgate.netmdpi.comfrontlinegenomics.com. By analyzing the proteome and metabolome, researchers can identify biomarkers of responsiveness, understand the downstream effects of GnRH receptor activation, and potentially identify new targets for intervention frontiersin.orgmdpi.comfrontlinegenomics.comresearchgate.net. This can lead to a more personalized or optimized use of this compound based on an individual's molecular profile frontiersin.orgresearchgate.netmdpi.com. Integrating data from proteomics and metabolomics could offer a holistic understanding of how this compound influences cellular pathways and physiological processes researchgate.net.

Comparative Cross-Species Efficacy and Safety Profiling

Comparative cross-species studies are essential for evaluating the efficacy and safety of this compound across a wider range of animal species nih.govnih.govplos.org. While studies exist in fish and livestock eu-jr.euresearchgate.netbioflux.com.rocyberleninka.ruresearchgate.net, a more systematic comparative profiling can help determine optimal dosages and protocols for different species and identify potential species-specific responses nih.govnih.gov. This research pathway is crucial for expanding the application of this compound in diverse animal populations and ensuring its responsible use nih.govnih.govplos.org. Comparative studies can also shed light on the evolutionary conservation and divergence of GnRH signaling pathways nih.gov. Research in rabbits, for example, has compared the effectiveness of this compound with other drugs for superovulation, providing insights into its comparative efficacy researchgate.net.

Ethical and Regulatory Considerations in Reproductive Biotechnology

The future application of this compound in reproductive biotechnology necessitates careful consideration of ethical and regulatory aspects nd.eduuppcsmagazine.comjournalisslp.comnih.gov. As assisted reproductive technologies advance, the ethical implications of manipulating reproductive processes in animals, including issues of animal welfare and genetic diversity, become increasingly important nd.eduuppcsmagazine.comjournalisslp.com. Regulatory frameworks need to evolve to address the responsible development and deployment of compounds like this compound nd.edujournalisslp.com. Discussions involving scientists, ethicists, policymakers, and the public are crucial to navigate these considerations and ensure that the use of this compound aligns with ethical principles and societal values uppcsmagazine.comjournalisslp.comnih.gov. The regulatory landscape for biotechnology is multifaceted, encompassing ethical, legal, and social implications journalisslp.com.

Q & A

Q. What are the primary biological mechanisms through which Surfagon influences reproductive behavior in animal models?

this compound, a synthetic neuropeptide, modulates hypothalamic-pituitary-gonadal axis activity by binding to gonadotropin-releasing hormone (GnRH) receptors. In controlled studies on minks, this compound administration during prepubertal and pubertal stages reduced mating frequency by 18–20% compared to controls, suggesting inhibitory effects on sexual arousal pathways . Methodologically, researchers should employ immunohistochemistry to track receptor activation and hormone assays (e.g., LH/FSH levels) to quantify downstream effects.

Q. What experimental models are most suitable for studying this compound’s dose-dependent effects on sexual maturation?

Rodent models (e.g., juvenile female rats) are optimal due to their rapid reproductive development. In studies, this compound doses of 0.7 µg/kg induced precocious estrus and increased uterine vascularization, while higher doses (>2 µg/kg) caused hyperplastic ovarian changes . Researchers should use randomized block designs with age-stratified cohorts and histological validation (e.g., ovarian follicle counts) to minimize confounding variables.

Q. How can researchers ensure methodological rigor when measuring this compound’s impact on mating behavior?

Standardize metrics such as "number of copulations per male/female" and "latency to first mating." For example, in mink studies, this compound reduced copulation frequency by 13–14% compared to controls, with p<0.05 significance validated via ANOVA and post-hoc Tukey tests . Blinded observers and automated tracking systems (e.g., video ethology software) are critical to reduce bias.

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s reported effects across species (e.g., inhibitory in minks vs. stimulatory in rodents)?

Discrepancies may arise from interspecies differences in GnRH receptor isoforms or administration timing. For instance, this compound applied during prepuberty in minks suppressed mating, whereas juvenile rats showed accelerated estrus. A comparative transcriptomic analysis of GnRH receptor variants across species, paired with pharmacokinetic profiling, is recommended .

Q. What advanced statistical methods are appropriate for analyzing longitudinal this compound studies with repeated measures?

Mixed-effects models can account for intra-individual variability in multi-phase trials (e.g., prepubertal vs. pubertal administration). In mink trials, repeated-measures ANOVA revealed a 27.5% decrease in copulations per male in this compound-treated groups, with time × treatment interactions highlighted via interaction plots . Sensitivity analyses should address missing data (e.g., multiple imputation).

Q. How can researchers design ethically compliant studies to assess this compound’s long-term effects on fertility?

Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, in juvenile rat studies, limit terminal procedures to essential endpoints (e.g., ovarian histology post-euthanasia) and use non-invasive biomarkers (e.g., urinary estrogen metabolites) for longitudinal monitoring .

Data Interpretation & Validation

Q. What strategies mitigate bias when interpreting this compound’s effects on reproductive organ morphology?

Use triple-blinded protocols: (1) blinded drug administration, (2) blinded histopathological analysis, and (3) blinded statistical evaluation. In rat studies, this compound-induced uterine weight increases (22–25%) were validated via digitized morphometry and inter-rater reliability checks (κ > 0.85) .

Q. How can researchers validate this compound’s molecular targets in non-model organisms?

Combine CRISPR-Cas9 knockout models with this compound exposure to confirm receptor specificity. For example, GnRH receptor-null mice showed no response to this compound, whereas wild-types exhibited altered mating behavior, confirming target engagement .

Methodological Frameworks

What frameworks guide the formulation of this compound-related research questions in translational studies?

Apply the PICO framework:

  • Population : Juvenile minks (Neovison vison)
  • Intervention : Daily this compound (0.7 µg/kg, IM) during prepuberty
  • Comparison : Saline-treated controls
  • Outcome : Copulation frequency reduction (20.2%, p<0.05) .

Q. How should researchers integrate qualitative and quantitative data in this compound studies?

Use mixed-methods designs: Quantitative metrics (e.g., hormone levels) can be contextualized via ethological observations (e.g., mating aggression scores). Triangulate data using convergence analysis to identify discordant results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.